

# EDP-305: A Technical Overview of a Farnesoid X Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

EDP-305 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR) that was under development by Enanta Pharmaceuticals for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for these liver diseases.[3][4] EDP-305 was designed as a new class of FXR agonists, featuring both steroidal and non-steroidal components, and notably lacks the carboxylic acid group present in natural bile acids and other FXR agonists, which can lead to the formation of taurine and glycine conjugates.[1] Preclinical studies demonstrated its potential to reduce liver steatosis, inflammation, and fibrosis.[5][6] While showing some positive effects in clinical trials, its development was ultimately discontinued due to the overall balance of efficacy and tolerability.[7] This guide provides a detailed technical summary of EDP-305, including its mechanism of action, preclinical and clinical data, and experimental methodologies.

# **Physicochemical Properties**

**EDP-305** is a small molecule with the chemical formula C36H58N2O5S and a molecular weight of 630.92 g/mol .[8][9]



Property	Value
Molecular Formula	C36H58N2O5S
Molecular Weight	630.92 g/mol
CAS Number	1933507-63-1

# **Mechanism of Action: FXR Agonism**

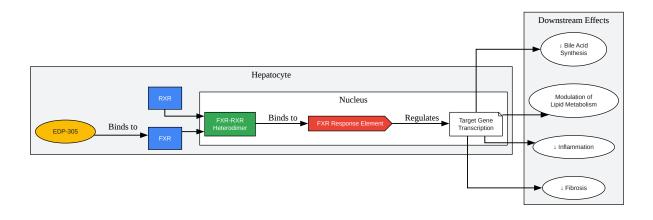
As an FXR agonist, **EDP-305** binds to and activates the farnesoid X receptor, a key regulator of various metabolic pathways primarily in the liver and intestine.[10]

## **FXR Signaling Pathway**

The activation of FXR by a ligand like **EDP-305** initiates a cascade of transcriptional events. FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[4] This binding modulates the expression of genes involved in:

- Bile Acid Metabolism: FXR activation suppresses the synthesis of bile acids from cholesterol by inhibiting the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classic bile acid synthesis pathway. This is primarily mediated through the induction of the small heterodimer partner (SHP).[10]
- Lipid Metabolism: FXR activation influences triglyceride and lipoprotein metabolism. It can suppress lipogenesis and promote fatty acid oxidation.[10]
- Glucose Metabolism: FXR has been shown to be involved in glucose homeostasis.
- Inflammation and Fibrosis: FXR activation has anti-inflammatory and anti-fibrotic effects in the liver.[5]





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FXR Signaling Pathway Activation by EDP-305.

## **Preclinical Data**

**EDP-305** demonstrated robust efficacy in various preclinical models of liver disease.

## **In Vitro Studies**

- FXR Affinity and Selectivity: EDP-305 is a potent FXR agonist with a single-digit nanomolar affinity for the receptor in vitro.[11] It is highly selective for FXR and does not show cross-reactivity with other nuclear receptors or the Takeda G-protein-coupled receptor 5 (TGR5).
  [11] In chimeric FXR in CHO cells, the EC50 was 34 nM, and in full-length FXR in HEK cells, the EC50 was 8 nM.[12]
- Gene Expression: In HepaRG hepatocytes, EDP-305 increased the expression of the FXR target gene SHP and downregulated CYP7A1 expression.[12] It also exhibited anti-fibrotic



and anti-inflammatory gene signatures in human macrophage and stellate cell lines and had favorable effects on lipid metabolism in hepatocytes.[5]

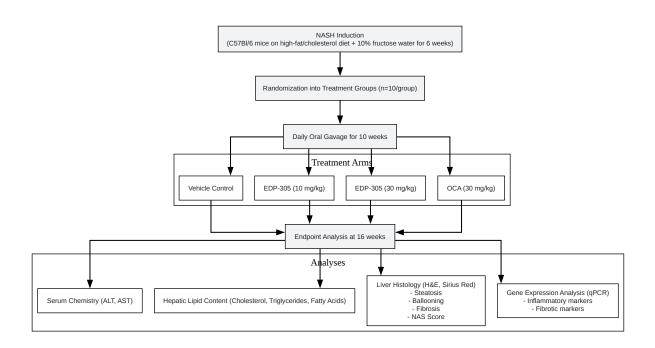
#### In Vivo Animal Models

**EDP-305** was evaluated in several rodent models of NASH and liver fibrosis.

- Diet-Induced NASH (DIN) Mouse Model: In a mouse model of NASH induced by a high-fat, high-cholesterol diet with fructose in the drinking water, EDP-305 treatment for 10 weeks (from week 6 to 16) led to significant improvements compared to vehicle control.[11]
  - Liver Lipids: EDP-305 at both 10 mg/kg and 30 mg/kg doses significantly reduced hepatic cholesterol, triglycerides, and fatty acids.[11] At 30 mg/kg, EDP-305 reduced liver cholesterol by 48% compared to 31% with obeticholic acid (OCA) at the same dose.[11]
  - Histology: EDP-305 significantly decreased liver steatosis and hepatocyte ballooning scores at both doses, leading to a reduction in the total NAFLD Activity Score (NAS).[11]
- Methionine-Choline Deficient (MCD) Diet Mouse Model: In this model of steatohepatitis,
  EDP-305 treatment for 4 weeks significantly reduced serum ALT levels by 62% compared to controls and profoundly inhibited perisinusoidal fibrosis, with over an 80% reduction in collagen deposition.[6][13]
- Biliary Fibrosis Models:
  - BALBc.Mdr2-/- Mouse Model: In this model of chronic progressive biliary liver disease,
    EDP-305 administered for 6 weeks reduced serum transaminases by up to 53% and suppressed periportal bridging fibrosis, with up to a 39% decrease in collagen deposition at the high dose.[6][13]
  - Bile Duct Ligation (BDL) Rat Model: EDP-305 treatment reduced serum markers of liver injury and dose-dependently reduced liver fibrosis.[12]

A representative experimental workflow for evaluating **EDP-305** in a diet-induced NASH mouse model is outlined below.





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Experimental workflow for the Diet-Induced NASH (DIN) mouse model.

# **Clinical Data**

EDP-305 advanced to Phase II clinical trials for both NASH and PBC.

## Phase II Study in NASH (ARGON-1)



This was a 12-week, randomized, double-blind, placebo-controlled study in patients with fibrotic NASH.[14][15]

#### Efficacy Results:

Endpoint	Placebo	EDP-305 (1 mg)	EDP-305 (2.5 mg)
Mean Change in ALT from Baseline (U/L)	-15.4	-21.7 (p=0.304 vs placebo)	-27.9 (p=0.049 vs placebo)
Absolute Liver Fat Reduction (%)	-2.4	-3.3	-7.1 (p=0.0009 vs placebo)

#### Safety and Tolerability:

The most common adverse event was pruritus (itching).[14][15]

Adverse Event	Placebo	EDP-305 (1 mg)	EDP-305 (2.5 mg)
Pruritus Incidence (%)	4.2	9.1	50.9
Discontinuation due to Pruritus (%)	0	1.8	20.8

Other common adverse events (≥5%) included nausea, vomiting, diarrhea, headache, and dizziness.[14] Changes in lipid profiles were also observed, with an increase in "bad" LDL cholesterol and a decrease in "good" HDL cholesterol with **EDP-305** treatment.[16]

## Phase II Study in PBC (INTREPID)

This 12-week, randomized, double-blind, placebo-controlled study evaluated **EDP-305** in subjects with PBC.[2][17]

#### Efficacy Results:

While the study did not meet its primary endpoint of a  $\geq$ 20% reduction in alkaline phosphatase (ALP) in the intent-to-treat analysis, there were numerically higher response rates with **EDP**-



**305** compared to placebo.[2][17] **EDP-305** did demonstrate statistically significant reductions in other liver enzymes.[2]

Endpoint (Absolute Change from Baseline)	EDP-305 (1 mg) vs Placebo	EDP-305 (2.5 mg) vs Placebo
ALT	p=0.001	p=0.009
AST	p=0.000	p=0.001
GGT	p=0.000	p=0.000

Safety and Tolerability:

Pruritus was also a significant adverse event in this study.[17]

Adverse Event	Placebo	EDP-305 (1 mg)	EDP-305 (2.5 mg)
Pruritus Incidence (%)	33	47	71
Discontinuation due to Pruritus (%)	0	3	18

Treatment with **EDP-305** had no apparent effect on lipids in the PBC study.[2][17]

# **Discontinuation of Development**

In October 2021, Enanta Pharmaceuticals announced the discontinuation of the Phase 2b monotherapy trial of **EDP-305** in NASH.[7] The decision was based on an interim analysis of 12-week data, where the overall balance of activity and tolerability was not substantially differentiated from its follow-up candidate, EDP-297.[7] The company is now seeking to outlicense its FXR agonist candidates for use in combination therapies.[7]

## Conclusion

**EDP-305** is a well-characterized, potent, and selective non-bile acid FXR agonist that showed promise in extensive preclinical models of liver disease. It demonstrated clear target engagement and positive effects on liver enzymes and liver fat content in Phase II clinical trials



for NASH and PBC. However, the therapeutic window was narrowed by a dose-dependent increase in pruritus, a known class effect of FXR agonists, which led to a significant discontinuation rate at the higher, more efficacious dose. While development of **EDP-305** as a monotherapy has been halted, its mechanism of action and the data generated provide valuable insights for the continued development of FXR-targeted therapies for chronic liver diseases, potentially as part of combination regimens.

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- To cite this document: BenchChem. [EDP-305: A Technical Overview of a Farnesoid X Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573276#farnesoid-x-receptor-agonist-edp-305-explained]

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